molecular formula C11H19NO3 B1441641 2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220036-12-3

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid

Cat. No.: B1441641
CAS No.: 1220036-12-3
M. Wt: 213.27 g/mol
InChI Key: MRCMOXJUFPTLTC-UHFFFAOYSA-N
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Description

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Biological Activity

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid (CAS Number: 1220036-12-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 215.28 g/mol

This compound features a pyrrolidine ring and a tetrahydrofuran moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structural frameworks often exhibit various pharmacological activities, including:

  • Neuroprotective Effects : Compounds containing pyrrolidine derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting that this compound may possess similar properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
NeuroprotectivePotential to protect neuronal cells from damage
AntimicrobialIn vitro activity against various bacterial strains
AntiproliferativeEffects on cancer cell lines (e.g., Hela cells)

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotective Studies : A study examining the neuroprotective effects of pyrrolidine derivatives found that they could significantly reduce neuronal cell death in models of oxidative stress. This suggests that similar compounds may enhance neuronal survival through antioxidant mechanisms.
  • Antimicrobial Efficacy : Research on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains.
  • Antiproliferative Activity : In vitro assays demonstrated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as Hela and A549, with IC50_{50} values indicating effective inhibition at micromolar concentrations.

Properties

IUPAC Name

2-[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-11(14)6-9-3-4-12(7-9)8-10-2-1-5-15-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCMOXJUFPTLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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